1,3-Dibromo-5,7-dimethyladamantane
Overview
Description
1,3-Dibromo-5,7-dimethyladamantane: is a chemical compound with the molecular formula C₁₂H₁₈Br₂ and a molecular weight of 322.079 g/mol It is a derivative of adamantane, a polycyclic hydrocarbon, and features two bromine atoms and two methyl groups attached to the adamantane skeleton
Mechanism of Action
Target of Action
It’s known that this compound is used as a starting material in the synthesis of various biologically active compounds .
Mode of Action
1,3-Dibromo-5,7-dimethyladamantane undergoes a reaction with fuming nitric acid to give mixtures of products with a 2-oxaadamantane skeleton . This reaction involves the transformation of the adamantane skeleton, which is a unique and synthetically accessible polyfunctional derivative .
Biochemical Pathways
The transformation of the adamantane skeleton during its reaction with fuming nitric acid suggests that it may influence pathways involving the 2-oxaadamantane derivatives .
Pharmacokinetics
Its molecular weight of 322079 may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that the compound can be used to synthesize derivatives exhibiting a broad spectrum of biological activity .
Action Environment
The reaction of this compound with fuming nitric acid suggests that its action may be influenced by the presence of strong acids .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,3-Dibromo-5,7-dimethyladamantane can be synthesized through the bromination of 1,3-dimethyladamantane. The process involves the following steps :
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Bromination Reaction:
Reagents: Bromine (Br₂), iron powder (Fe), and 1,2-dichloroethane.
Conditions: The reaction is carried out at 25°C.
Procedure: Bromine and iron powder are added to 1,2-dichloroethane in a reaction vessel. The mixture is heated to 25°C, and 1,3-dimethyladamantane is slowly added. The reaction is monitored by gas chromatography until completion.
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Workup:
- The reaction mixture is treated with saturated sodium bisulfite solution to remove excess bromine.
- The organic phase is separated, washed with water, and dried over anhydrous sodium sulfate.
- The product is purified by recrystallization from cold cyclohexane, yielding this compound with a high purity of ≥99%.
Industrial Production Methods:
Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
1,3-Dibromo-5,7-dimethyladamantane undergoes various chemical reactions, including:
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Substitution Reactions:
Reagents: Aromatic substrates, alkylboronic acid esters.
Conditions: Typically carried out in the presence of catalysts or under specific conditions to facilitate the substitution of bromine atoms.
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Oxidation Reactions:
Reagents: Molecular oxygen, N-hydroxyphthalimide combined with cobalt salts.
Conditions: These reactions yield products such as 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol.
Major Products:
- 3,5-Dimethyladamantan-1-ol
- 5,7-Dimethyladamantane-1,3-diol
Scientific Research Applications
1,3-Dibromo-5,7-dimethyladamantane has several applications in scientific research:
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Chemistry:
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Biology and Medicine:
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Industry:
Comparison with Similar Compounds
- 1,3-Dimethyladamantane
- 1-Bromo-3,5-dimethyladamantane
- 1-Chloro-3,5-dimethyladamantane
Comparison:
1,3-Dibromo-5,7-dimethyladamantane is unique due to the presence of two bromine atoms and two methyl groups on the adamantane skeleton. This structural feature imparts distinct reactivity and stability compared to its analogs. For instance, 1,3-dimethyladamantane lacks the bromine atoms, making it less reactive in substitution reactions .
Properties
IUPAC Name |
1,3-dibromo-5,7-dimethyladamantane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWKEBIXYLMOKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)Br)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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